2-(bromomethyl)-6-nitroPyridine
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Overview
Description
2-(bromomethyl)-6-nitroPyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group at the second position and a nitro group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-nitroPyridine typically involves the bromination of 6-nitroPyridine. One common method is the reaction of 6-nitroPyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-6-nitroPyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution: Products include 2-(azidomethyl)-6-nitroPyridine, 2-(thiocyanatomethyl)-6-nitroPyridine, and 2-(methoxymethyl)-6-nitroPyridine.
Reduction: The major product is 2-(bromomethyl)-6-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-(bromomethyl)-6-nitroPyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: It has potential applications in drug discovery and development. The compound can be used to create new pharmacophores or modify existing drugs to enhance their efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-nitroPyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability. These properties make it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-6-nitroPyridine
- 2-(iodomethyl)-6-nitroPyridine
- 2-(bromomethyl)-4-nitroPyridine
Uniqueness
2-(bromomethyl)-6-nitroPyridine is unique due to the specific positioning of the bromomethyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(bromomethyl)-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-6(8-5)9(10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOIAGXVSXBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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